![molecular formula C9H11N3O B1291180 1-(3-Aminophenyl)imidazolidin-2-one CAS No. 938459-14-4](/img/structure/B1291180.png)
1-(3-Aminophenyl)imidazolidin-2-one
Overview
Description
The compound 1-(3-Aminophenyl)imidazolidin-2-one is a derivative of imidazolidinone, which is a class of heterocyclic organic compounds. These compounds are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of an amino group on the phenyl ring suggests potential for various chemical modifications and biological activities.
Synthesis Analysis
The synthesis of imidazolidinone derivatives can involve several steps, including tosylation, treatment with acetamides, and the use of reagents such as Horner-Emmons reagent for the incorporation of specific functional groups . The synthesis process can be stereospecific, leading to the desired isomer without the need for further separation techniques. Additionally, the reaction of α-amino acid phenylhydrazides with levulinic acid can produce imidazolidin-4-one intermediates, which can further undergo ring closure to afford bicyclic derivatives .
Molecular Structure Analysis
The molecular structure of imidazolidinone derivatives can be confirmed by various spectroscopic methods, including 1H, 13C NMR, IR, and MS data. In some cases, the absolute stereochemistry is determined by X-ray crystallographic analysis . The structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, a related compound, was elucidated using single crystal X-ray structural analysis, revealing a nonplanar conformation with specific dihedral angles and stabilized by intermolecular interactions .
Chemical Reactions Analysis
Imidazolidinone derivatives can react with isothiocyanates to yield novel compounds with high yields. These compounds can undergo rearrangements under certain conditions, such as boiling in acetic acid or concentrated hydrochloric acid, to form various spiro-linked and imidazoline derivatives . The presence of an amino group on the phenyl ring can also facilitate further chemical modifications, such as acylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidinone derivatives are influenced by their molecular structure. The presence of substituents on the imidazolidinone ring and the phenyl ring can affect the compound's solubility, boiling point, and stability. Intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, can influence the compound's crystal packing and melting point . The biological activities of these compounds, such as antiviral, antibacterial, antifungal, and insecticidal properties, are also important aspects of their chemical properties .
Scientific Research Applications
Imidazolidin-4-one in Bioactive Oligopeptides
Imidazolidin-4-ones serve as skeletal modifications in bioactive oligopeptides. They are used either as proline surrogates or to protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. The synthesis typically involves the reaction of an alpha-aminoamide with an aldehyde or ketone, forming an imine followed by intramolecular cyclization. An interesting finding is the stereoselective formation of imidazolidin-4-one when certain benzaldehydes react with alpha-aminoamide derivatives of the antimalarial drug primaquine, influenced significantly by intramolecular hydrogen-bonding involving the o-substituent's C=O oxygen (Ferraz et al., 2007).
Imidazolidine Derivatives as Corrosion Inhibitors
Imidazolidine derivatives, including 1-(2-ethylamino)-2-methylimidazolidine, have been studied for their corrosion inhibition efficiency in deaerated acid media. The electrochemical behavior is evaluated using potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS). Theoretical calculations based on density functional theory (DFT) support the findings, indicating the efficiency of these compounds as corrosion inhibitors, with imidazoline showing good inhibition at different concentrations (Cruz et al., 2004).
Synthesis and Solid Phase Applications
The synthesis of imidazolidin-2-ones has been explored using various methods. A notable method involves gold-catalyzed cycloisomerization on solid phase, highlighting the potential of solid phase synthesis and homogeneous gold catalysis in generating drug-like heterocycles efficiently and with high yields. This process emphasizes the versatility of imidazolidin-2-ones in drug development (La-Venia et al., 2016).
Novel Synthesis Approaches
New strategies for synthesizing substituted imidazolidin-2-ones involve the conversion of N-allylureas to imidazolidin-2-one products. This process creates two bonds and up to two stereocenters, showcasing the compound's structural and synthetic versatility (Fritz et al., 2006).
properties
IUPAC Name |
1-(3-aminophenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKSYMQSNOQBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640702 | |
Record name | 1-(3-Aminophenyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)imidazolidin-2-one | |
CAS RN |
938459-14-4 | |
Record name | 1-(3-Aminophenyl)-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Aminophenyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-aminophenyl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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